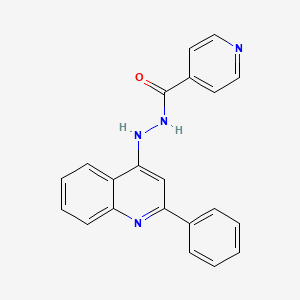
2-Phenyl-4-isonicotinyl-hydrazino-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-isonicotinyl-hydrazino-quinoline is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-quinoline typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . One common method includes the combination of suitable aldehydes with hydrazides such as isonicotinic hydrazide . The reaction conditions often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazolines, while the solid-state melt reaction is more efficient for derivatives of isonicotinic-based hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-isonicotinyl-hydrazino-quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . For example, it may inhibit histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar quinoline backbone and exhibit a wide range of biological activities.
Uniqueness
2-Phenyl-4-isonicotinyl-hydrazino-quinoline stands out due to its unique combination of a quinoline core with isonicotinyl and hydrazino groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Phenyl-4-isonicotinyl-hydrazino-quinoline (CAS No. 159586-78-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C21H16N4O, with a molecular weight of 340.4 g/mol. Its IUPAC name is N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide, and it features a unique combination of hydrazino and quinoline structures that contribute to its biological properties.
| Property | Value |
|---|---|
| CAS No. | 159586-78-4 |
| Molecular Formula | C21H16N4O |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
| InChI Key | NYRMJKINSUORML-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazides with various aldehydes or ketones in organic solvents. The optimization of reaction conditions and purification techniques is crucial for producing this compound in an industrial setting.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. It has been shown to inhibit certain enzymes, leading to disrupted cellular processes that are vital for pathogen survival .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity at low concentrations. The compound's unique structural features allow it to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antibacterial activity of various hydrazone derivatives, including this compound. The results indicated significant inhibition zones against multiple resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
- Anticancer Studies
Comparison with Similar Compounds
When compared to other quinoline derivatives, this compound stands out due to its enhanced biological activity and specificity towards certain molecular targets. Other compounds like quinazoline derivatives exhibit similar properties but lack the unique hydrazino group that enhances the efficacy of this compound .
Properties
CAS No. |
159586-78-4 |
|---|---|
Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C21H16N4O/c26-21(16-10-12-22-13-11-16)25-24-20-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-17(18)20/h1-14H,(H,23,24)(H,25,26) |
InChI Key |
NYRMJKINSUORML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















